molecular formula C16H13ClN2O3S B2706978 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105233-02-0

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2706978
CAS No.: 1105233-02-0
M. Wt: 348.8
InChI Key: PHQVCKUIGMICCW-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a sulfonylmethyl group, and an o-tolyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the sulfonylmethyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the o-tolyl group: The final step involves the coupling of the sulfonylmethylated oxadiazole with an o-tolyl derivative, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(((4-Methylphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: This compound has a para-tolyl group instead of an ortho-tolyl group, which may influence its steric and electronic properties.

    5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(phenyl)-1,2,4-oxadiazole: This compound lacks the tolyl group, which may alter its overall chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-11-4-2-3-5-14(11)16-18-15(22-19-16)10-23(20,21)13-8-6-12(17)7-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQVCKUIGMICCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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